Indium tripropan-2-olate

Transparent Conductive Oxide Sol-Gel Processing ITO Thin Films

Researchers needing room-temperature catalytic MPV reduction instead of stoichiometric Al(OiPr)₃ at reflux can use In(OiPr)₃: • Catalytic (20 mol%) MPV at 25 °C with 86-98% yields across halogenated, nitro, nitrile, ester, and heteroaromatic aldehydes. • Delivers ~20 nm cubic In₂O₃ nanocrystals for gas sensors (30 ppb H₂S) and thin-film transistors. • SBA-15-grafted form provides recyclable heterogeneous catalysis over 6+ cycles for continuous-flow processing. Supplied as ≥99.9% powder or 5% w/v isopropanol solution, packaged under argon.

Molecular Formula C9H21InO3
Molecular Weight 292.08 g/mol
CAS No. 118240-53-2
Cat. No. B054937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tripropan-2-olate
CAS118240-53-2
Molecular FormulaC9H21InO3
Molecular Weight292.08 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3]
InChIInChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyOVZUSPADPSOQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium Tripropan-2-olate Identity & Physicochemical Profile


Indium tripropan-2-olate, also referred to as indium(III) isopropoxide or In(OiPr)₃, is a group 13 metal alkoxide with the molecular formula C₉H₂₁InO₃ and a formula weight of 292.08 g/mol [1]. This organometallic compound is typically supplied as a moisture-sensitive, white to cream-colored powder with a melting point of 145°C (decomposition) . It is primarily utilized as a metal-organic precursor for the deposition of indium oxide-containing thin films and as a hydrogen-transfer catalyst in selective organic transformations [2]. Commercial grades are routinely available at 99.9% purity (metals basis) to meet the stringent requirements of electronic and optoelectronic material synthesis .

Hydrogen-Transfer Catalysis Supports MPV reduction and Oppenauer oxidation workflows
Oxide Precursor Sol-gel and CVD routes to In₂O₃ nanocrystals and ITO films
Chemoselective Profile Reported aldehyde selectivity over ketones and epoxides

Indium Tripropan-2-olate vs. Generic Alkoxides


Direct substitution of indium tripropan-2-olate with other metal isopropoxides (e.g., aluminum, titanium) or alternative indium precursors (e.g., indium chloride, indium nitrate) is rarely feasible without compromising process performance. The compound's unique combination of metal–oxygen bond lability, Lewis acidity, and decomposition pathway dictates specific outcomes in sol-gel, catalytic, and vapor deposition workflows . For example, the hydrolysis and condensation kinetics of In(OiPr)₃ differ fundamentally from those of InCl₃, directly impacting the electrical and optical quality of derived ITO films [1]. Similarly, the steric and electronic environment provided by the isopropoxide ligands confers a distinct chemoselectivity profile in Meerwein–Ponndorf–Verley (MPV) reductions that is not replicated by gallium or aluminum alkoxide analogs [2]. The evidence that follows quantifies these material divergences to inform scientifically grounded procurement decisions.

In(OiPr)₃ vs Al(OiPr)₃

Stoichiometric loading and high temperature may prevent catalytic room-temperature MPV reduction.

In(OiPr)₃ vs B(OiPr)₃

Weak reducing power limits aliphatic aldehydes; aromatic and functionalized substrates may not convert.

In(OiPr)₃ vs In(acac)₃ / TMIn

In(acac)₃ yields smaller nanocrystals; TMIn is pyrophoric and may not deposit In₂O₃ with water at low temperatures.

Indium Tripropan-2-olate Comparative Evidence


MPV Aldehyde Reduction: In(OiPr)₃ vs. Al(OiPr)₃

Indium tripropan-2-olate enables the fabrication of ITO films with superior electrical conductivity and optical clarity when compared to films derived from indium chloride via sol-gel processing. In a direct patterning study, ITO polymeric precursors prepared from In(OiPr)₃ and tin isopropoxide yielded films with a sheet resistance of <25 Ω/□ and an optical transmittance >90% after sintering [1]. In contrast, ITO films prepared from InCl₃-based sols under comparable thermal treatment (550°C, 60 min) exhibited an average visible transmittance of ~82% and a sheet resistance of approximately 390 Ω/□ [2].

MPV Catalyst Loading
Head-to-head
In(OiPr)₃: 20 mol%, 25°C, 91% Al(OiPr)₃: ≥1 equiv, elevated T
Supports catalytic room-temperature aldehyde reduction
Benzaldehyde model; isolated yield
Transparent Conductive Oxide Sol-Gel Processing ITO Thin Films

Oppenauer Oxidation: In(OiPr)₃ vs. Conventional Catalysts

Indium tripropan-2-olate immobilized on mesoporous silica (SBA-15) functions as a robust heterogeneous catalyst for the chemoselective MPV reduction of unsaturated aldehydes and ketones, retaining activity over multiple cycles. The In(OiPr)₃–SBA-15 catalyst demonstrates recyclability for up to six consecutive runs without significant loss of catalytic performance [1]. This contrasts with many homogeneous aluminum isopropoxide systems that require quenching and catalyst separation, and with indium chloride which lacks the requisite alkoxide ligand for direct hydrogen transfer. Furthermore, the SBA-15-supported indium catalyst exhibits higher activity than its MCM-41-supported counterpart due to improved pore accessibility [2].

Oppenauer Temperature
Class-level inference
In(OiPr)₃: room temp Al(OtBu)₃: 80–120°C
Reported ambient oxidation capability
Scope reported; direct yield table not shown
Heterogeneous Catalysis Meerwein-Ponndorf-Verley Reduction Chemoselective Hydrogen Transfer

In₂O₃ Nanocrystal Size: In(OiPr)₃ vs. In(acac)₃

Indium tripropan-2-olate is a solid at room temperature with a decomposition point of 145°C and a density of 0.808 g/mL [1]. In comparison, aluminum isopropoxide (Al(OiPr)₃) has a melting point of 138–142°C and a density of approximately 1.035 g/mL [2], while titanium isopropoxide (Ti(OiPr)₄) is a liquid at ambient conditions. The solid-state nature of In(OiPr)₃ simplifies handling and storage under inert atmosphere relative to volatile liquid alkoxides, and its lower density may influence dissolution kinetics and solution viscosity in precursor formulations.

Nanocrystal Size Control
Head-to-head
In(OiPr)₃: ~20 nm In(acac)₃: ~7 nm
Precursor choice directs nanocrystal size regime
Identical solvothermal conditions
Metal Alkoxide Precursor Handling Physical Properties

In(OiPr)₃–SBA-15 Recyclability vs. Homogeneous Catalyst

Indium(III) centers exhibit lower Lewis acidity than their aluminum and gallium counterparts, as quantified by the Gutmann-Beckett method using triethylphosphine oxide. Indium halide complexes are less Lewis acidic than analogous aluminum and gallium halides [1]. This reduced Lewis acidity, combined with a larger ionic radius, results in a reactivity profile where ligand effects dominate over metal center effects. Consequently, within the same ligand framework, indium alkoxide complexes often display superior reactivity and selectivity in ring-opening polymerization and hydrogen transfer reactions compared to gallium analogs [2].

Catalyst Recyclability
Supporting evidence
6 cycles
Supports heterogeneous MPV catalyst reuse
In(OiPr)₃–SBA-15; no significant activity loss reported
Group 13 Metal Complexes Lewis Acidity Catalytic Reactivity

Chemoselective Aldehyde Reduction over Ketones and Epoxides

Indium tripropan-2-olate enables the Oppenauer oxidation of benzylic alcohols to aldehydes or ketones at room temperature when used with pivalaldehyde as the oxidant [1]. This stands in contrast to classical Oppenauer oxidation conditions that typically employ aluminum tert-butoxide or aluminum isopropoxide and require elevated temperatures (often 80–120°C). The ability to perform the transformation at ambient temperature reduces energy input and mitigates thermal degradation of sensitive substrates.

Aldehyde Chemoselectivity
Supporting evidence
In(OiPr)₃: 88% aldehyde, 0% ketone Al(OiPr)₃: typically co-reduces ketones
Reported aldehyde-over-ketone selectivity
Equimolar benzaldehyde/acetophenone mixture
Oppenauer Oxidation Hydrogen Transfer Catalyst Room Temperature Synthesis

Indium Tripropan-2-olate Application Scenarios


Catalytic Aldehyde Reduction for Pharmaceutical Intermediates

Indium tripropan-2-olate is the precursor of choice for sol-gel fabrication of ITO films requiring both low sheet resistance (<25 Ω/□) and high optical transmittance (>90%). The quantitative superiority over indium chloride-based routes in these performance metrics [1] makes it essential for applications in flat-panel displays, touch screens, and photovoltaic front electrodes where even small improvements in conductivity and clarity yield significant device-level gains.

Size-Controlled In₂O₃ Nanocrystals for Sensors and Conductors

The ability to immobilize In(OiPr)₃ on mesoporous supports (e.g., SBA-15) while retaining high activity and achieving at least six reuse cycles without performance loss [2] positions this compound as a sustainable catalyst for industrial MPV reductions and hydrogen-transfer reactions. This scenario is particularly valuable for fine chemical and pharmaceutical synthesis where catalyst separation costs and waste minimization are critical procurement drivers.

Recyclable In(OiPr)₃–SBA-15 Heterogeneous Catalysis

When the synthetic route involves temperature-sensitive benzylic alcohols or complex molecules prone to thermal decomposition, In(OiPr)₃ offers a unique advantage by enabling Oppenauer oxidation at ambient temperature [3]. This eliminates the need for energy-intensive heating and protects delicate functional groups, thereby improving yield and purity in multi-step organic syntheses.

Oppenauer Oxidation of Heat-Sensitive Benzylic Alcohols

Commercial availability at 99.9% purity (metals basis) and the solid-state nature of In(OiPr)₃ facilitate precise weighing and controlled vapor delivery in MOCVD and ALD processes. The low metal impurity profile is essential for electronic and optoelectronic devices where trace contamination directly impacts electrical performance and device reliability.

Application
Selection Property
Validation Focus
Aldehyde reduction research
Catalytic room-temperature MPV
Aldehyde chemoselectivity and functional group tolerance
In₂O₃ nanocrystal synthesis
Precursor-dependent particle size control
Nanocrystal size and morphology under solvothermal conditions
Heterogeneous MPV catalysis research
Catalyst recyclability on SBA-15 support
Cycle stability and activity retention
Oppenauer oxidation of benzylic alcohols
Room-temperature oxidation with pivalaldehyde
Substrate thermal sensitivity and conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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